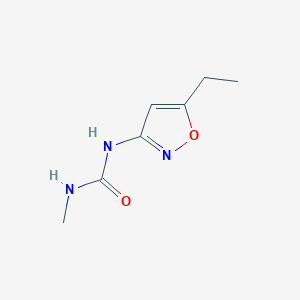
Ethyl (5-chloro-1-ethyl-1H-benzimidazol-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (5-chloro-1-ethyl-1H-benzimidazol-2-yl)acetate is a benzimidazole derivative. Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry due to their structural similarity to naturally occurring nucleotides
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives . For Ethyl (5-chloro-1-ethyl-1H-benzimidazol-2-yl)acetate, the process may involve the following steps:
Condensation Reaction: o-Phenylenediamine reacts with ethyl chloroacetate in the presence of a base such as sodium ethoxide.
Cyclization: The intermediate product undergoes cyclization to form the benzimidazole ring.
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl (5-chloro-1-ethyl-1H-benzimidazol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of benzimidazole-2-carboxylic acid derivatives.
Reduction: Formation of ethyl (5-amino-1-ethyl-1H-benzimidazol-2-yl)acetate.
Substitution: Formation of various substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
Ethyl (5-chloro-1-ethyl-1H-benzimidazol-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of Ethyl (5-chloro-1-ethyl-1H-benzimidazol-2-yl)acetate involves its interaction with biological macromolecules:
Comparación Con Compuestos Similares
- Ethyl 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate
- 5,6-Dimethylbenzimidazole
- 2-Aminobenzimidazole
Comparison:
- Ethyl (5-chloro-1-ethyl-1H-benzimidazol-2-yl)acetate is unique due to the presence of the chlorine atom at the 5-position, which can influence its reactivity and biological activity .
- Ethyl 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate lacks the chlorine atom, which may result in different chemical and biological properties .
- 5,6-Dimethylbenzimidazole and 2-Aminobenzimidazole are structurally similar but differ in their substitution patterns, leading to variations in their applications and effectiveness .
Propiedades
Número CAS |
55868-51-4 |
|---|---|
Fórmula molecular |
C13H15ClN2O2 |
Peso molecular |
266.72 g/mol |
Nombre IUPAC |
ethyl 2-(5-chloro-1-ethylbenzimidazol-2-yl)acetate |
InChI |
InChI=1S/C13H15ClN2O2/c1-3-16-11-6-5-9(14)7-10(11)15-12(16)8-13(17)18-4-2/h5-7H,3-4,8H2,1-2H3 |
Clave InChI |
NRDNBQBJBCRFLP-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=C(C=C2)Cl)N=C1CC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7,8-Dihydro-6H-indeno[4,5-b]thiophene](/img/structure/B14644545.png)









